molecular formula C23H24N4O4 B2805992 3-((1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034584-91-1

3-((1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No. B2805992
CAS RN: 2034584-91-1
M. Wt: 420.469
InChI Key: MGXVWTYYZAAWKO-UHFFFAOYSA-N
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Description

The compound is a triazole derivative. Triazoles are a class of five-membered ring compounds that contain three nitrogen atoms and two carbon atoms in the ring. They are known for their diverse biological activities and are used in various fields such as medicinal chemistry and agriculture .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a piperidin-4-yl derivative with a triazole derivative. The exact method would depend on the specific substituents and conditions .


Molecular Structure Analysis

The molecule contains a 1,2,4-triazole ring, which is a type of heterocyclic aromatic organic compound. It also contains a piperidine ring, which is a common structural motif in many natural products and pharmaceuticals .


Chemical Reactions Analysis

Triazoles can undergo a variety of chemical reactions, including N-alkylation and N-acylation. Piperidines can also undergo various reactions such as acylation, alkylation, and reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Some general properties of triazoles include stability, resistance to oxidation and reduction, and the ability to form hydrogen bonds .

Scientific Research Applications

Synthesis and Applications in Antimicrobial and Antifungal Activities

  • Synthesis and Antimicrobial Activities

    • The synthesis of various 1,2,4-triazole derivatives, which includes compounds similar to the specified chemical, has been studied for antimicrobial activities. Some of these compounds demonstrated good to moderate activities against test microorganisms (Bektaş et al., 2007).
  • Antimicrobial Activity of Novel Oxadiazoles

    • A series of 1,2,4-triazole derivatives, including 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles, were synthesized. These compounds exhibited significant antibacterial activity and moderate antifungal activity compared to standard drugs (Vankadari et al., 2013).
  • Development of Antifungal Agents

    • Novel series of 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-5-substituted phenyl-1,2,4-oxadiazoles, bearing 1,2,3-triazole and piperidine ring, were synthesized and evaluated as antifungal agents. Some compounds in this series showed comparable activity to miconazole against various fungi (Sangshetti & Shinde, 2011).

Synthesis and Evaluation for Therapeutic Applications

  • Synthesis of Piperidine Derivatives with Antagonist Activity

    • The synthesis of 4-(benzo[b]furan-3-yl)piperidines and similar compounds has been described, showing potent 5-HT2 antagonist activity in vitro. This highlights the potential therapeutic application of such derivatives (Watanabe et al., 1993).
  • Reactivity Properties and Pharmaceutical Applications

    • A study focused on the local reactive properties of a triazole derivative (APMT), a compound structurally similar to the specified chemical, revealing significant stability at temperatures higher than the human body temperature, indicating potential practical applications for pharmaceutical purposes (Al-Ghulikah et al., 2021).
  • Molecular Docking Studies as EGFR Inhibitors

    • Benzimidazole derivatives bearing 1,2,4-triazole, studied for their anti-cancer properties, showed the most stable states in thione form. These compounds exhibit potential as EGFR inhibitors, crucial for cancer therapy (Karayel, 2021).
  • Efficient Synthesis of Antifungal and Antituberculosis Agents

    • A series of 3‐[1,2,4]triazol‐5‐yl 4‐thiazolidinones were synthesized and exhibited potent antifungal and antituberculosis activities. This demonstrates the significant potential of such compounds in treating infectious diseases (El Bialy et al., 2011).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many triazole and piperidine derivatives have been found to have biological activity, including antimicrobial, antifungal, and anticancer activities .

Safety and Hazards

Like all chemicals, handling this compound would require appropriate safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for the specific compound for detailed safety information .

Future Directions

The development of new triazole and piperidine derivatives is an active area of research in medicinal chemistry. Future studies could explore the synthesis of new derivatives and their biological activity .

properties

IUPAC Name

3-[[1-(1,3-benzodioxole-5-carbonyl)piperidin-4-yl]methyl]-4-(2-methylphenyl)-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4/c1-15-4-2-3-5-18(15)27-21(24-25-23(27)29)12-16-8-10-26(11-9-16)22(28)17-6-7-19-20(13-17)31-14-30-19/h2-7,13,16H,8-12,14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGXVWTYYZAAWKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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